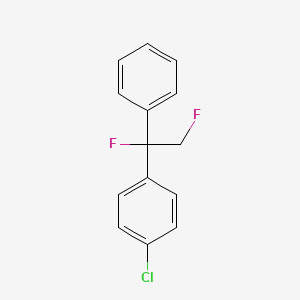
Thiophene, 3-ethyl-2-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-ethyl-2-methyl-5-phenyl- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant roles in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis . For instance, the Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
On an industrial scale, thiophene derivatives are often produced by cyclization of butane, butadiene, or butenes with sulfur . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-ethyl-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as an electron-rich aromatic compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
Thiophene, 3-ethyl-2-methyl-5-phenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 3-ethyl-2-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. For instance, it can act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Thiophene, 3-ethyl-2-methyl-5-phenyl- can be compared with other thiophene derivatives such as:
Furan (C4H4O): Contains an oxygen atom instead of sulfur.
Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.
Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.
These compounds vary by the heteroatom in the ring, which influences their chemical properties and reactivity. Thiophene derivatives are generally more aromatic and less electron-donating compared to furan and pyrrole .
Properties
CAS No. |
61285-36-7 |
|---|---|
Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C13H14S/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3 |
InChI Key |
RIQWQNGNHRQTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)

![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)

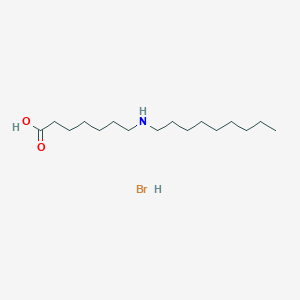
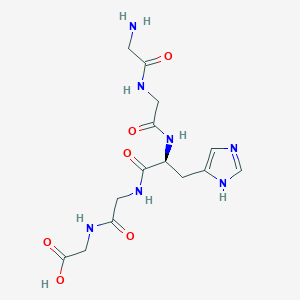

![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
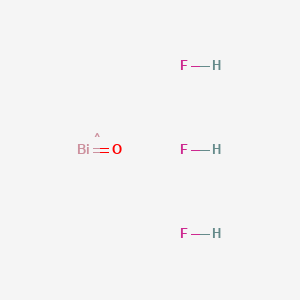
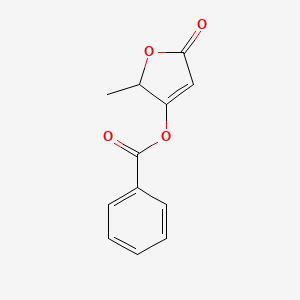
![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
